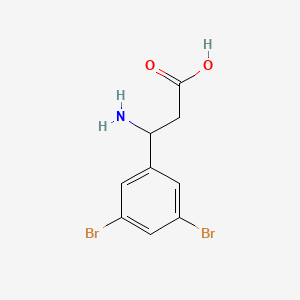
(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of trifluoromethyl ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of nitrogen-heterocycles with trifluoromethyl triflate to form the desired product . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogen atom abstractors, thianthrenium salts, and photoredox catalysts . The conditions often involve the use of visible light and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include gem-difluoroolefins and other fluorinated derivatives, which are valuable intermediates in various chemical processes .
Scientific Research Applications
Chemistry
In chemistry, ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the construction of fluorinated pharmacons .
Biology and Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl derivatives of sulfur: These compounds share the trifluoromethyl group but differ in their core structures and properties.
Bistrifluoromethyl disulfide: Another compound with a trifluoromethyl group, but with different chemical behavior and applications.
Uniqueness
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a dihydropyridinone core.
Properties
Molecular Formula |
C14H14F3NO |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-(1-phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3 |
InChI Key |
LWILBNUCDOFKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)

![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)
![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)

![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)


